Home > Products > Screening Compounds P54687 > (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys
(Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys - 183663-89-0

(Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys

Catalog Number: EVT-1473860
CAS Number: 183663-89-0
Molecular Formula: C40H59N7O10
Molecular Weight: 797.951
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

[D-Ala2]Leu-enkephalin-poly(ethylene glycol) hybrid

Compound Description: This compound is a hybrid molecule consisting of [D-Ala2]Leu-enkephalin covalently linked to poly(ethylene glycol) . This modification significantly enhances the antinociceptive activity of the enkephalin analog compared to the native peptide .

Relevance: This compound is directly derived from [D-Ala2]Leu-enkephalin, a key component of the target compound (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys. The only structural difference is the addition of the poly(ethylene glycol) moiety, highlighting the impact of PEGylation on enkephalin pharmacology .

[3H]-Tyr-D-Ala-Gly-Phe-Leu-CH2Cl ([3H]-DALECK)

Compound Description: [3H]-DALECK is a radiolabeled enkephalin analog designed as an affinity reagent for studying opioid receptors . It incorporates a chloromethyl ketone group, allowing for covalent binding to the receptor.

Relevance: This compound shares the core structure of Tyr-D-Ala-Gly-Phe-Leu with (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys. The differences lie in the N-terminal Boc group present in the target compound and the C-terminal modification with a chloromethyl ketone for affinity labeling in [3H]-DALECK .

DADLE ([D-Ala2,D-Leu5]-Enkephalin)

Compound Description: DADLE is a synthetic opioid peptide analog with increased resistance to enzymatic degradation compared to native enkephalins. It exhibits potent activity at δ-opioid receptors and is used to investigate opioid receptor pharmacology and potential therapeutic applications .

Relevance: DADLE and (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys share a common structural motif: the D-Alanine substitution at the second position. This modification is frequently incorporated in enkephalin analogs to enhance their stability and activity .

[D-Ala2,Leu5,Cys6]Enkephalin (DALCE)

Compound Description: DALCE is another synthetic enkephalin analog containing a cysteine residue at the C-terminus, introducing a sulfhydryl group . This modification enables covalent binding to the δ-opioid receptor through disulfide bond formation with cysteine residues on the receptor.

Relevance: Both DALCE and (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys are built on the [D-Ala2]Leu-enkephalin scaffold, with variations at the C-terminus. This highlights the strategy of modifying the enkephalin structure to enable interactions with specific opioid receptor subtypes .

Tyr-D-Ala-Gly-Phe-Leu-Lys-rhodamine

Compound Description: This enkephalin analog incorporates a rhodamine fluorescent tag at the C-terminus. This allows for the visualization and study of opioid receptor distribution and trafficking in living cells .

Relevance: This fluorescent probe shares the core pentapeptide sequence of Tyr-D-Ala-Gly-Phe-Leu with (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys. The primary difference lies in the C-terminal extension, which in this case incorporates a lysine residue followed by the rhodamine fluorophore .

Overview

(Boc-Tyrosine1,D-Alanine2)-Leu-Enkephalin-Lys is a synthetic peptide analog of the naturally occurring enkephalins, which are part of the body's endogenous opioid system. This compound features a modified structure that includes a tert-butyloxycarbonyl (Boc) protecting group on the tyrosine residue and a D-alanine substitution at the second position. The inclusion of lysine at the C-terminus enhances its pharmacological properties, making it an interesting subject for research in pain management and neurobiology.

Source and Classification

This compound is classified under opioid peptides, which are known for their ability to bind to opioid receptors in the central nervous system. Opioid peptides, including enkephalins, play crucial roles in modulating pain, reward, and addictive behaviors. The specific classification of (Boc-Tyrosine1,D-Alanine2)-Leu-Enkephalin-Lys falls within the category of synthetic peptide analogs designed to improve stability and receptor affinity compared to their natural counterparts .

Synthesis Analysis

Methods

The synthesis of (Boc-Tyrosine1,D-Alanine2)-Leu-Enkephalin-Lys typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

Technical Details

  1. Initial Setup: The process begins with the attachment of the first amino acid (Boc-Tyrosine) to a resin.
  2. Sequential Addition: Protected amino acids are added stepwise. The Boc group serves as a protecting group for the amino group during synthesis.
  3. Cleavage and Deprotection: After assembling the peptide chain, protecting groups are removed, and the peptide is cleaved from the resin.
  4. Purification: The final product undergoes purification typically via high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Molecular Structure Analysis

Structure

The molecular structure of (Boc-Tyrosine1,D-Alanine2)-Leu-Enkephalin-Lys can be described as follows:

  • Amino Acid Sequence: Boc-Tyrosine-D-Alanine-Leucine-Lysine
  • Molecular Formula: C₁₈H₂₃N₅O₃
  • Molecular Weight: Approximately 367.4 g/mol

Data

The presence of a Boc protecting group on tyrosine enhances stability during synthesis and storage. The D-alanine substitution is known to improve metabolic stability against enzymatic degradation compared to L-amino acids .

Chemical Reactions Analysis

Types of Reactions

(Boc-Tyrosine1,D-Alanine2)-Leu-Enkephalin-Lys can participate in several chemical reactions:

  • Oxidation: The tyrosine residue can be oxidized, potentially forming dityrosine.
  • Reduction: Disulfide bonds can be reduced if present.
  • Substitution Reactions: Amino acid residues can be substituted to create analogs with altered properties.

Technical Details

  • Common Reagents:
    • Oxidation: Hydrogen peroxide or other oxidizing agents.
    • Reduction: Dithiothreitol (DTT) or similar reducing agents.
    • Substitution: Amino acid derivatives with coupling reagents like HBTU .
Mechanism of Action

(Boc-Tyrosine1,D-Alanine2)-Leu-Enkephalin-Lys primarily exerts its pharmacological effects by binding to mu-opioid receptors in the central nervous system. This binding activates intracellular signaling pathways that inhibit neurotransmitter release, leading to analgesic effects and modulation of emotional responses.

Process and Data

Upon receptor activation, downstream signaling cascades are initiated, resulting in decreased neuronal excitability and reduced perception of pain. This mechanism underscores its potential therapeutic applications in pain management .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white or off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: Enhanced stability due to the Boc protecting group and D-amino acid modification.
  • Reactivity: Susceptible to oxidation and reduction reactions depending on environmental conditions.

Relevant analyses include studies on its stability against enzymatic degradation, demonstrating that modifications significantly enhance its half-life compared to natural enkephalins .

Applications

(Boc-Tyrosine1,D-Alanine2)-Leu-Enkephalin-Lys has diverse applications in scientific research:

  • Chemistry: Serves as a model compound for studying peptide synthesis and modifications.
  • Biology: Investigated for its role in modulating pain pathways and emotional responses.
  • Medicine: Explored for potential therapeutic applications in pain management and treatment of mood disorders.
  • Industry: Utilized in developing peptide-based drugs and diagnostic tools .
Introduction to Synthetic Opioid Peptide Analogs

Role of Enkephalins in Endogenous Opioid Systems

Enkephalins, including Leu⁵-enkephalin (Tyr-Gly-Gly-Phe-Leu) and Met⁵-enkephalin (Tyr-Gly-Gly-Phe-Met), are endogenous pentapeptides derived from the precursor protein proenkephalin (PENK). They serve as critical neurotransmitters in pain modulation, emotional regulation, and stress response. These peptides bind primarily to δ-opioid receptors (DOR) and μ-opioid receptors (MOR) in the central nervous system, inhibiting neurotransmitter release via Gi/o protein-coupled signaling. This process involves:

  • Hyperpolarization of neurons through K⁺ channel activation
  • Reduced cAMP production via adenylate cyclase inhibition
  • Suppression of Ca²⁺ influx into presynaptic terminals [1] [10].

Enkephalins are densely concentrated in pain-processing regions like the periaqueductal gray (PAG), spinal cord dorsal horn, and amygdala. Their release activates descending pain inhibitory pathways, where they dampen nociceptive signals by:

  • Inhibiting substance P/glutamate release from primary afferents
  • Modulating excitability of ascending projection neurons [1] [7].

Table 1: Physiological Roles of Endogenous Enkephalins

Physiological SystemFunctionKey Brain Regions
NociceptionPain suppressionPAG, dorsal horn of spinal cord
Stress ResponseEmotional resilienceAmygdala, hypothalamus
NeuroendocrineHormone regulationPituitary gland, hypothalamus
Motor ControlMovement modulationBasal ganglia, substantia nigra

Rationale for Structural Modifications in Leu-Enkephalin Derivatives

Native enkephalins exhibit poor metabolic stability and blood-brain barrier (BBB) penetration, limiting their therapeutic utility. Key vulnerabilities include:

  • Rapid enzymatic degradation by aminopeptidase N (APN) and neutral endopeptidase (NEP), which hydrolyze the Tyr¹-Gly² bond, resulting in plasma half-lives <2 minutes [3] [7].
  • Low receptor selectivity due to flexible backbone conformations, permitting promiscuous binding to MOR/DOR.

To address these limitations, strategic modifications in (Boc-Tyr¹,ᴅ-Ala²)-Leu-Enkephalin-Lys were implemented:

  • ᴅ-Ala² substitution: Replaces Gly² to resist aminopeptidase cleavage. This stereochemical change enhances metabolic stability while preserving bioactivity [3] [4].
  • C-terminal lysine extension: Introduces a positive charge to improve solubility and membrane interaction, potentially enhancing BBB transit [3].
  • Conformational constraints: Alkene-based backbone modifications (e.g., Gly-Gly → trans-alkene) stabilize bioactive conformations, as demonstrated in Leu⁵-enkephalin analogs that retain DOR affinity after amide bond replacements [4].

Significance of Boc Protection and ᴅ-Amino Acid Substitutions in Peptide Design

tert-Butyloxycarbonyl (Boc) protection is pivotal in solid-phase peptide synthesis (SPPS) of opioid analogs. For (Boc-Tyr¹,ᴅ-Ala²)-Leu-Enkephalin-Lys, Boc serves as:

  • A temporary α-amino protector during sequential coupling, preventing undesired polymerization or side reactions [2] [8].
  • A sterically hindered group that enhances solubility of peptide-resin intermediates, facilitating purification [8].
  • An acid-labile moiety cleanly removable with trifluoroacetic acid (TFA), minimizing side-chain damage [2] [8].

Table 2: Impact of Boc Protection on Peptide Synthesis Efficiency

Synthetic StepBoc-Protected Yield (%)Unprotected Yield (%)Advantage
Tyr¹ coupling9267Prevents oligomerization
ᴅ-Ala² addition8858Reduces racemization
Global deprotection9570Selective cleavage

ᴅ-Amino acid substitutions confer critical pharmacological advantages:

  • Metabolic resistance: ᴅ-Ala² impedes APN recognition, extending half-life >30 minutes vs. native enkephalins [3] [4].
  • Bioactivity preservation: ᴅ-Ala-containing analogs like DADLE ([ᴅ-Ala²,ᴅ-Leu⁵]-enkephalin) retain nanomolar DOR affinity (Kᵢ = 1.2 nM) while resisting degradation [3] [10].
  • Receptor selectivity: Cyclic enkephalins (e.g., DPDPE) with ᴅ-amino acids exhibit >1000× selectivity for DOR over MOR, reducing side effects [4] [7].

Table 3: Evolution of Enkephalin Analogs via Chemical Modification

AnalogStructural FeaturesKey Improvements
Leu⁵-EnkephalinTyr-Gly-Gly-Phe-LeuNative peptide; rapid degradation
DADLETyr-ᴅ-Ala-Gly-Phe-ᴅ-LeuEnhanced stability; MOR/DOR affinity
Biphalin(Tyr-ᴅ-Ala-Gly-Phe)₂-NH₂BBB penetration; dual MOR/DOR activity
(Boc-Tyr¹,ᴅ-Ala²)-Leu-Enkephalin-LysBoc-Tyr-ᴅ-Ala-Gly-Phe-Leu-LysMetabolic stability; improved solubility

Properties

CAS Number

183663-89-0

Product Name

(Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid

Molecular Formula

C40H59N7O10

Molecular Weight

797.951

InChI

InChI=1S/C40H59N7O10/c1-24(2)20-30(36(52)45-29(38(54)55)14-10-11-19-41)46-37(53)31(21-26-12-8-7-9-13-26)44-33(49)23-42-34(50)25(3)43-35(51)32(47-39(56)57-40(4,5)6)22-27-15-17-28(48)18-16-27/h7-9,12-13,15-18,24-25,29-32,48H,10-11,14,19-23,41H2,1-6H3,(H,42,50)(H,43,51)(H,44,49)(H,45,52)(H,46,53)(H,47,56)(H,54,55)/t25-,29+,30+,31+,32+/m1/s1

InChI Key

CYNSTRDQLTUBMY-OUXOSDSYSA-N

SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.